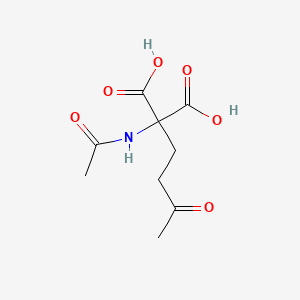
(Acetylamino)(3-oxobutyl)propanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Nitrosation and Reduction Method
Step 1: Diethyl malonate is nitrosated using sodium nitrite and acetic acid to form diethyl oximidomalonate.
-
Alternative Methods
Industrial Production Methods
Industrial production typically involves the nitrosation and reduction method due to its efficiency and scalability. The use of safer solvents and catalysts, such as dichloromethane and phase transfer catalysts, makes the process more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Zinc powder and acetic anhydride are commonly used for reduction.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Reduced forms of the original compound.
Substitution Products: Compounds with different functional groups replacing the acetylamino group.
Scientific Research Applications
Chemistry
Intermediate in Organic Synthesis: Used in the synthesis of various pharmaceuticals, including antibiotics like lincomycin and its derivatives.
Biology
Biochemical Studies: Used as a model compound in studies of enzyme-catalyzed reactions and metabolic pathways.
Medicine
Pharmaceuticals: Key intermediate in the production of drugs with antibacterial and anti-inflammatory properties.
Industry
Fine Chemicals: Used in the production of fine chemicals and specialty materials.
Mechanism of Action
The compound exerts its effects through various biochemical pathways. It can act as a substrate for enzyme-catalyzed reactions, leading to the formation of biologically active compounds. The molecular targets and pathways involved include enzyme inhibition and activation, as well as interactions with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: A precursor in the synthesis of diethyl acetamidomalonate.
Malonic Acid: Shares a similar structure but lacks the acetylamino and oxobutyl groups.
Uniqueness
Functional Groups: The presence of both acetylamino and oxobutyl groups makes (Acetylamino)(3-oxobutyl)propanedioic acid unique in its reactivity and applications.
Properties
CAS No. |
90644-13-6 |
|---|---|
Molecular Formula |
C9H13NO6 |
Molecular Weight |
231.20 g/mol |
IUPAC Name |
2-acetamido-2-(3-oxobutyl)propanedioic acid |
InChI |
InChI=1S/C9H13NO6/c1-5(11)3-4-9(7(13)14,8(15)16)10-6(2)12/h3-4H2,1-2H3,(H,10,12)(H,13,14)(H,15,16) |
InChI Key |
JEPNQCPOFJJBRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(C(=O)O)(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















